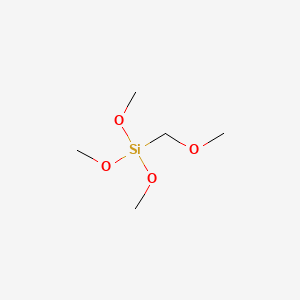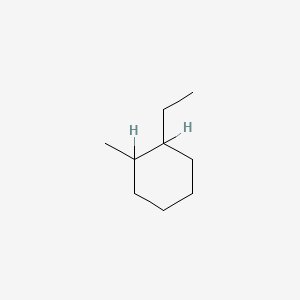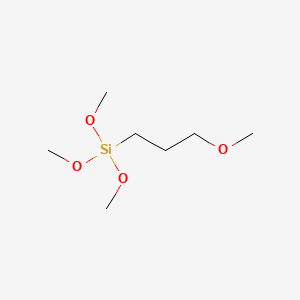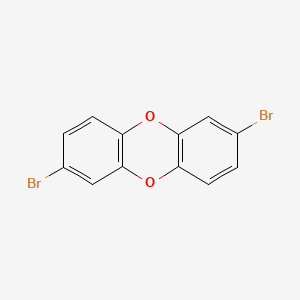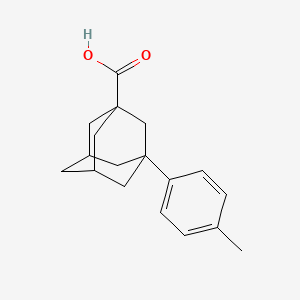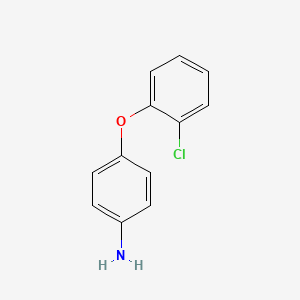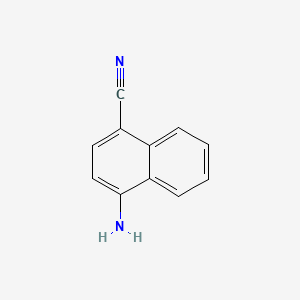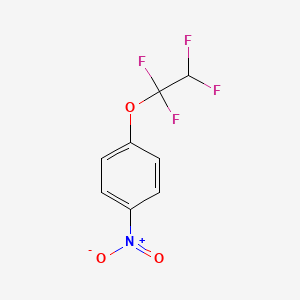
Trihexadecyl borate
Overview
Description
Trihexadecyl borate is an organic borate ester with the molecular formula C₄₈H₉₉BO₃ It is a compound formed by the esterification of boric acid with hexadecanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexadecyl borate can be synthesized through the esterification reaction between boric acid and hexadecanol. The reaction typically involves heating boric acid with hexadecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where boric acid and hexadecanol are fed into a reactor. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of borate esters with shorter alkyl chains or other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to yield boric acid and hexadecanol.
Substitution: The ester groups in this compound can participate in substitution reactions with nucleophiles, leading to the formation of new borate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Substitution: Nucleophiles such as alcohols or amines can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Shorter-chain borate esters or boric acid derivatives.
Hydrolysis: Boric acid and hexadecanol.
Substitution: New borate esters with different alkyl or aryl groups.
Scientific Research Applications
Trihexadecyl borate has garnered significant attention in scientific research due to its versatile applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other borate esters.
Biology: this compound is studied for its potential role in biological systems, particularly in the context of boron-containing compounds and their interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, plasticizers, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trihexadecyl borate involves its interaction with various molecular targets and pathways. In biological systems, borate esters can interact with enzymes and proteins, potentially affecting their activity and function. The ester groups in this compound can also participate in chemical reactions, leading to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
Triethyl borate: Another borate ester with shorter alkyl chains.
Trimethyl borate: A borate ester with even shorter alkyl chains.
Triphenyl borate: A borate ester with aromatic groups instead of alkyl chains.
Comparison: Trihexadecyl borate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other borate esters. The long alkyl chains contribute to its hydrophobic nature and potential applications in non-polar environments. In contrast, shorter-chain borate esters like triethyl borate and trimethyl borate are more volatile and have different solubility characteristics. Triphenyl borate, with its aromatic groups, exhibits different reactivity and applications compared to this compound.
Properties
IUPAC Name |
trihexadecyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-49(51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVRXXJKGXOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303395 | |
| Record name | Trihexadecyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2665-11-4 | |
| Record name | NSC158140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trihexadecyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexadecyl Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


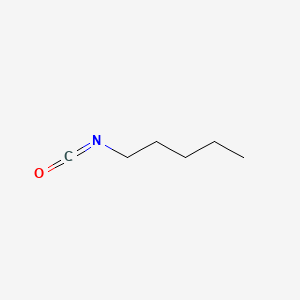
![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)
